molecular formula C22H29NO3 B12818626 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate CAS No. 92956-66-6

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate

Cat. No.: B12818626
CAS No.: 92956-66-6
M. Wt: 355.5 g/mol
InChI Key: KTIZDUCGIMKBDX-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[222]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[222]octane structure

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-one: This compound shares the bicyclic core but lacks the hydroxy and phenyl groups.

    2-Azabicyclo[3.2.1]octane:

    3-Quinuclidinol: A related compound with a similar bicyclic structure and hydroxyl group.

Uniqueness: 1-Azabicyclo[222]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

92956-66-6

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate

InChI

InChI=1S/C22H29NO3/c1-2-3-4-5-9-14-22(25,19-10-7-6-8-11-19)21(24)26-20-17-23-15-12-18(20)13-16-23/h6-8,10-11,18,20,25H,2-5,12-13,15-17H2,1H3

InChI Key

KTIZDUCGIMKBDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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